Cas no 1019-95-0 (Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate)
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
- 1-PHENYL-1H-[1,2,4]TRIAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
- ethyl 1-phenyl-1,2,4-triazole-3-carboxylate
- 1H-1,2,4-Triazole-3-carboxylic acid, 1-phenyl-, ethyl ester
- a€¢ 1H-1,2,4-Triazole-3-carboxylic acid, 1-phenyl-, ethyl ester
- BRD-K03450706-001-01-4
- MFCD03837854
- ethyl 1-phenyl-1H-[1,2,4]TRIAZOLE-3-carboxylate
- DB-058743
- CCG-129304
- CS-0308533
- J-520554
- 1019-95-0
- N12913
- EN300-123476
- AKOS001788370
- HMS1498I02
- IDI1_026888
- ethyl1-phenyl-1H-1,2,4-triazole-3-carboxylate
- BAA01995
- ChemDiv3_008978
- DTXSID10425083
-
- MDL: MFCD03837854
- Inchi: 1S/C11H11N3O2/c1-2-16-11(15)10-12-8-14(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
- InChI Key: XBTNIWJUEHOJSL-UHFFFAOYSA-N
- SMILES: O(CC)C(C1N=CN(C2C=CC=CC=2)N=1)=O
Computed Properties
- Exact Mass: 217.085126602g/mol
- Monoisotopic Mass: 217.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 373.8±25.0 °C at 760 mmHg
- Flash Point: 179.9±23.2 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110018-1g |
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 95% | 1g |
$394.32 | 2023-09-04 | |
| TRC | B437343-10mg |
Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B437343-50mg |
Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B437343-100mg |
Ethyl 1-Phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR55689-250mg |
Ethyl 1-phenyl-1,2,4-triazole-3-carboxylate |
1019-95-0 | 250mg |
£64.00 | 2025-02-20 | ||
| Apollo Scientific | OR55689-1g |
Ethyl 1-phenyl-1,2,4-triazole-3-carboxylate |
1019-95-0 | 1g |
£152.00 | 2025-02-20 | ||
| Chemenu | CM194272-1g |
ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 95% | 1g |
$736 | 2023-03-07 | |
| eNovation Chemicals LLC | D598632-1g |
ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 96% | 1g |
$710 | 2024-08-03 | |
| Enamine | EN300-123476-0.05g |
ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 95% | 0.05g |
$97.0 | 2023-05-26 | |
| Enamine | EN300-123476-0.1g |
ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate |
1019-95-0 | 95% | 0.1g |
$144.0 | 2023-05-26 |
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Suppliers
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0): A Comprehensive Overview
Ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0) is a versatile compound with significant applications in the fields of medicinal chemistry and materials science. This compound, also known as ethyl phenyltriazole carboxylate, is characterized by its unique triazole ring structure and phenyl substituent, which contribute to its diverse chemical and biological properties.
The triazole ring is a well-known motif in pharmaceutical research due to its ability to enhance the stability and bioavailability of drug molecules. The presence of the phenyl group further modulates the compound's interactions with biological targets, making it a valuable scaffold for the development of novel therapeutics. Recent studies have highlighted the potential of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate in various therapeutic areas, including anti-inflammatory, antifungal, and anticancer applications.
In the realm of medicinal chemistry, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has been extensively studied for its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The ability to selectively target COX enzymes without causing significant side effects makes ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate a promising candidate for the development of safer anti-inflammatory drugs.
Furthermore, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has shown promising antifungal activity against a range of pathogenic fungi. A study published in the Journal of Antimicrobial Chemotherapy reported that this compound effectively inhibits the growth of Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for severe infections in immunocompromised patients. The mechanism of action involves disruption of fungal cell wall synthesis and membrane integrity, making it a valuable lead compound for the development of new antifungal agents.
In addition to its medicinal applications, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate has also found use in materials science. The triazole ring's inherent stability and reactivity make it an attractive building block for the synthesis of advanced materials with unique properties. For instance, researchers at the University of California have utilized ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate as a precursor for the preparation of functional polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in electronics, coatings, and composite materials.
The synthesis of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate typically involves a multi-step process that begins with the reaction of phenylhydrazine with ethoxycarbonyl acetonitrile to form an intermediate azide. This intermediate is then cyclized under appropriate conditions to yield the desired triazole compound. The synthetic route is well-documented in the literature and can be optimized for large-scale production using modern synthetic techniques.
Recent advances in computational chemistry have also contributed to our understanding of ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate's properties. Molecular dynamics simulations have provided insights into the conformational flexibility and binding modes of this compound with various biological targets. These computational studies have guided experimental efforts to optimize the compound's pharmacological profile and improve its therapeutic potential.
In conclusion, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate (CAS No. 1019-95-0) is a multifaceted compound with significant implications in both medicinal chemistry and materials science. Its unique structural features and versatile biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, ethyl 1-phenyl-1H-1,2,4-triazole-3-carboxylate is poised to play a crucial role in advancing our understanding and treatment of various diseases and conditions.
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